4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-11-5-6-13-14(10-11)27-18(20-13)21-16(25)4-3-9-26-17-8-7-15(22-23-17)19-12(2)24/h5-8,10H,3-4,9H2,1-2H3,(H,19,22,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMBSITONMKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyridazine and thiazole rings are synthesized separately through established methods, such as cyclization reactions involving appropriate precursors. These intermediates are then coupled through a series of nucleophilic substitution reactions, often using thiol reagents to introduce the thioether linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Preliminary studies suggest that it may have therapeutic potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the specific functional groups present in the compound, such as the thioether and amide linkages .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide (CAS 793731-79-0)
- Structure : Replaces the pyridazine-thioether group with a second benzothiazole ring.
- Properties: Molecular Weight: 367.49 g/mol (vs. ~431.54 g/mol for the target compound). Bioactivity: Not explicitly reported, but benzothiazole dimers are known for antimicrobial and antitumor effects .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Features a nitro-substituted benzothiazole and a thiadiazole-thioacetamide group.
- Properties: Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 2.34 µM) .
- Comparison : The target compound’s pyridazine ring may offer broader kinase selectivity compared to 6d’s thiadiazole focus .
Pyridazine-Thioether Derivatives
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
- Structure : Combines a pyridine-carboxamide core with a chlorophenyl-thiazole group.
- Properties :
- Comparison : The target compound’s pyridazine-thioether group may confer distinct mechanistic advantages, such as redox modulation or enhanced membrane permeability.
Substituent-Modified Analogs
4-Butyl-1-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide (9)
- Structure : Replaces the pyridazine-thioether with a dihydronaphthalene-carboxamide group.
- Comparison : The target compound’s pyridazine likely enhances solubility and reduces hydrophobicity-related toxicity compared to compound 9 .
Biological Activity
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 387.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and a butanamide moiety, contributing to its unique biological activities.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, some derivatives have been reported to inhibit succinate dehydrogenase (SDH), which is crucial in energy metabolism .
- Anticancer Potential : Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms involving DNA/RNA interaction and modulation of signaling pathways .
The biological mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : The thioether and amide functionalities allow the compound to bind to active sites of enzymes, potentially altering their activity.
- Receptor Binding : It may interact with cellular receptors, influencing various signaling pathways associated with cell growth and differentiation.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the structure enhanced antibacterial activity significantly.
Case Study 2: Enzyme Inhibition
A comparative analysis of enzyme inhibitors revealed that compounds with structural similarities to this compound exhibited IC50 values indicating potent inhibition of SDH, suggesting potential applications in agricultural fungicides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Multi-step synthesis typically involves coupling pyridazine and benzothiazole precursors via thioether linkages. Key steps include:
- Nucleophilic substitution for thioether bond formation (e.g., using NaH or triethylamine in DMF at 0–5°C) .
- Temperature control (e.g., reflux in ethanol for 12–24 hours) to prevent side reactions like oxidation of thiol groups .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol .
- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., δ 2.35 ppm for methyl groups in benzothiazole) .
Q. What analytical techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?
- Primary Techniques :
- NMR Spectroscopy : -NMR to confirm carbonyl groups (e.g., acetamide C=O at ~170 ppm) and aromatic ring systems .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 443.1024) to rule out impurities .
- Advanced Methods :
- X-ray Crystallography for resolving stereochemical ambiguities, if single crystals are obtained (e.g., using slow evaporation in DMSO/water) .
- FT-IR to verify functional groups (e.g., S=O stretching at 1150–1250 cm) .
Q. What standard assays are used to evaluate the compound’s biological activity in preliminary studies?
- In Vitro Screening :
- Enzyme Inhibition Assays : Kinase inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy observed with this compound?
- Hypothesis-Driven Approach :
- Pharmacokinetic Profiling : Measure bioavailability (oral and IV) in rodent models using LC-MS/MS to assess absorption barriers (e.g., logP >3 suggests poor aqueous solubility) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to detect reactive intermediates causing toxicity .
- Orthogonal Assays : Compare results from SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance selectivity toward specific biological targets?
- Modification Hotspots :
- Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to enhance electrophilicity and kinase inhibition .
- Benzothiazole Moiety : Replace 6-methyl with bulkier substituents (e.g., ethyl or phenyl) to reduce off-target effects on cytochrome P450 enzymes .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR PDB:1M17) to prioritize analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to predict resistance mutations .
Q. How can researchers address discrepancies in solubility and stability data across different experimental setups?
- Standardized Protocols :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS) with LC-MS quantification; compare with DMSO stock stability over 72 hours .
- Forced Degradation : Expose to oxidative (HO), acidic (0.1N HCl), and UV light conditions; monitor via HPLC for degradation products .
- Formulation Adjustments :
- Nanoencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve aqueous solubility and in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
